
Diphenylphosphinamide
Overview
Description
Diphenylphosphinamide, also known as diphenyl phosphinic acid amide, is an organophosphorus compound with the molecular formula C12H12NOP and a molecular weight of 217.20 g/mol . It is a white to cream-colored solid that is soluble in chloroform, nitromethane, and nitrobenzene . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylphosphinamide can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinic chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:
(C6H5)2P(O)Cl+NH3→(C6H5)2P(O)NH2+HCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Substitution Reactions
Diphenylphosphinamide undergoes nucleophilic substitution at the phosphorus center, enabling the synthesis of phosphoramidate derivatives.
Example Reaction with Amines :
- Mechanism : The amide nitrogen acts as a leaving group, replaced by amines (e.g., aniline, cyclohexylamine) under mild conditions.
- Conditions : Chlorinating agents like CCl₄ or Cl₃CCN facilitate phosphorylation, yielding products in 53–93% isolated yields .
Key Data :
Substrate | Product | Yield (%) | Conditions |
---|---|---|---|
Aniline | N-Phenyl derivative | 75 | CCl₄, Et₃N, RT |
Cyclohexylamine | Cyclohexylamide | 93 | Cl₃CCN, DMF, 40°C |
Cyclization and Dearomatization
DPPA participates in anionic cyclization reactions, enabling dearomatization of aromatic systems.
Mechanistic Insight :
- Deprotonation of DPPA by strong bases (e.g., LDA) generates a resonance-stabilized anion.
- This anion induces intramolecular attack on aromatic rings, forming bicyclic or polycyclic phosphoramidates .
Example :
- Applications : Used to synthesize antitumor agents via double dearomatization of bis-phosphinamides .
Coordination Chemistry
DPPA forms stable complexes with lanthanides and transition metals, influencing their catalytic and optical properties.
Lanthanide Complexation :
- Key Findings :
Table: Selected Lanthanide-DPPA Complexes
Metal Ion | Coordination Number | Application |
---|---|---|
Nd³⁺ | 6 | Laser materials |
Eu³⁺ | 8 | OLED emitters |
La³⁺ | 7 | Catalytic oxidation |
Acid-Base Reactions
The amide group in DPPA exhibits weak basicity, enabling protonation under acidic conditions.
Protonation Equilibrium :
- pKa : ~0.03 (for protonated DPPA) .
- Implications : Facilitates solubility in polar solvents and participation in Brønsted acid-catalyzed reactions.
Decomposition Pathways
DPPA decomposes under thermal or oxidative stress, forming hazardous byproducts.
Thermal Degradation :
- Conditions : >200°C in inert atmosphere .
- Hazards : Releases toxic ammonia and may form explosive intermediates .
Oxidative Degradation :
Cross-Coupling Reactions
DPPA serves as a phosphorus source in metal-catalyzed cross-couplings.
Example with Aryl Bromides :
Comparative Analysis with Related Compounds
Property | This compound | Triphenylphosphine | Diphenylphosphate |
---|---|---|---|
Reactivity | Nucleophilic P-center | Strong σ-donor | Electrophilic ester |
Thermal Stability | Moderate | High | Low |
Applications | Ligands, Catalysts | Catalysis | Biodegradable polymers |
Scientific Research Applications
Applications in Catalysis
2.1 Asymmetric Synthesis
Diphenylphosphinamide has been employed as a catalyst in asymmetric reductive amination reactions. This process is crucial for synthesizing secondary amines from aldehydes and ketones, which are important intermediates in pharmaceuticals and agrochemicals. Studies have demonstrated that this compound can effectively facilitate these reactions under mild conditions, leading to high yields of the desired products .
2.2 Coordination Chemistry
The compound serves as a ligand for forming tridentate complexes with lanthanides, enhancing the reactivity and selectivity of these metal centers in various catalytic processes. Research indicates that this compound-lanthanide complexes exhibit unique electronic properties that can be exploited in catalysis and material science applications .
Material Science Applications
3.1 Polymer Chemistry
this compound has been investigated for its potential use in polymer synthesis, particularly in creating flame-retardant materials. Its incorporation into polymer matrices can enhance thermal stability and reduce flammability, making it valuable for applications in construction and automotive industries .
3.2 Nanotechnology
The compound's unique chemical properties have led to its exploration in nanotechnology, particularly for the development of nanocomposites. These materials can be engineered for specific functionalities, such as enhanced mechanical properties or improved electrical conductivity, which are critical in electronic and structural applications .
Case Studies
Mechanism of Action
The mechanism of action of diphenylphosphinamide involves its interaction with various molecular targets and pathways. For example, in the synthesis of lanthanide (III) complexes, this compound acts as a chromophore, exhibiting sensitized emission when excited at specific wavelengths . This property is utilized in the study of protein-ligand interactions and the development of contrast agents for imaging applications .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A related compound that can be synthesized by the reduction of diphenylphosphinamide.
Diphenylphosphinic acid: An oxidation product of this compound.
Phosphinic amides: A class of compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its applications in the synthesis of enantioselective compounds and its role in biological studies further highlight its importance in scientific research .
Biological Activity
Diphenylphosphinamide (DPhP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of DPhP, focusing on its effects in vivo, mechanisms of action, and relevant case studies.
1. Overview of this compound
DPhP is a phosphoramidate derivative that has been studied for its interactions with biological systems. Its structure allows it to participate in various biochemical processes, making it a candidate for further investigation in toxicological studies and therapeutic applications.
2.1 Toxicological Properties
A comprehensive study evaluated the toxicological properties of DPhP through in vivo experiments using FVB mice. The results indicated that even low doses of DPhP could induce notable biological effects, particularly concerning lipid metabolism. The study employed multi-omics analysis to assess metabolic changes, revealing a significant down-regulation of genes involved in fatty acid catabolism, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα) .
Key Findings:
- Lipid Metabolism Disruption: Chronic exposure to DPhP led to reduced expression of genes related to lipid metabolism.
- Body Weight Impact: Mice exposed to DPhP exhibited altered body weight gain compared to control groups, suggesting potential metabolic disruptions.
2.2 Antimicrobial Activity
Another aspect of DPhP's biological activity is its antimicrobial properties. A study investigated substituted diphenyl amide compounds, including derivatives of DPhP, which demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) using a Galleria mellonella infection model. The most potent compound significantly reduced bacterial virulence and improved survival rates in infected larvae .
Efficacy Data:
Compound | Concentration (mg/Kg) | Survival Rate (%) |
---|---|---|
AMI 82B | 0.5 | 50% |
AMI 82B | 5 | 96% |
Vancomycin (control) | 25 | Not specified |
3.1 Metabolic Effects in Mice
In a detailed experiment, mice were subjected to varying doses of DPhP via drinking water to mimic human exposure levels. The study found that DPhP absorption disrupted normal metabolic processes, particularly affecting mitochondrial function and fatty acid oxidation pathways .
Experimental Design:
- Groups: Mice were divided into treatment groups based on dosage.
- Duration: Chronic exposure lasted from 5 to 17 weeks.
- Analysis: Blood samples were analyzed using LC-MS for DPhP concentration and metabolic profiling.
3.2 Antimicrobial Efficacy Against MRSA
In another investigation focused on antimicrobial properties, researchers tested various diphenyl amide derivatives for their ability to disrupt quorum sensing in bacteria. The findings highlighted that certain derivatives could significantly inhibit the virulence factors of MRSA, showcasing their potential as therapeutic agents .
Study Parameters:
- Model Organism: Galleria mellonella larvae.
- Dosage Regimens: Compounds were administered at multiple concentrations.
- Outcome Measurement: Survival rates were recorded over several days post-treatment.
4. Conclusion
This compound exhibits a range of biological activities that warrant further exploration. Its impact on lipid metabolism and potential as an antimicrobial agent against resistant bacterial strains highlights its significance in both toxicological assessments and therapeutic applications. Future research should continue to elucidate the mechanisms underlying these activities and explore the therapeutic potential of DPhP derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diphenylphosphinamide (DPPA), and what are the critical parameters for reproducibility?
DPPA is typically synthesized via condensation of diphenylphosphine oxide with ammonia or ammonium salts under controlled conditions. Key parameters include reaction temperature (60–80°C), stoichiometric ratios, and the use of inert atmospheres to prevent oxidation. For example, describes its preparation via TiCl₄-mediated condensation with aldehydes, highlighting the need for anhydrous conditions and careful isolation to avoid product degradation. Yield optimization often requires iterative adjustments to solvent polarity (e.g., toluene vs. THF) and catalyst loading .
Table 1: Crystallographic Data for DPPA (from )
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
Unit cell (Å) | a = 5.520, b = 11.863, c = 16.378 |
R-factor | 0.033 (788 reflections) |
Coordination geometry | Near-tetrahedral around P |
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing DPPA?
X-ray diffraction (XRD) is the gold standard for resolving DPPA’s tetrahedral coordination geometry, as evidenced by refinements yielding R = 0.033 . Complementary techniques include:
- ³¹P NMR : Sharp singlet near δ 25–30 ppm confirms phosphorus environment.
- IR spectroscopy : P=O stretches at ~1200 cm⁻¹ and N–H bonds at ~3300 cm⁻¹.
- Elemental analysis : Validates purity (>98%) for synthetic batches. Researchers should cross-validate data to address instrumental limitations, such as XRD’s sensitivity to crystal quality .
Q. How does DPPA’s structure influence its reactivity in organometallic complexes?
The near-tetrahedral geometry around phosphorus (P=O bond length ~1.48 Å) enables DPPA to act as a monodentate or bridging ligand. Its oxygen lone pairs coordinate with Lewis acidic metals (e.g., lanthanides), forming stable adducts. However, steric hindrance from phenyl groups can limit accessibility, requiring careful design of metal-to-ligand ratios in coordination chemistry experiments .
Advanced Research Questions
Q. How can contradictions in structural data for DPPA-metal adducts be resolved?
Discrepancies between expected (ordered) and observed (disordered) structures in lanthanide-DPPA complexes often arise from dynamic ligand behavior. To resolve this:
- Perform variable-temperature XRD to assess thermal motion and occupancy.
- Use DFT calculations to model ligand flexibility and compare with experimental bond angles.
- Apply synchrotron radiation for high-resolution data, reducing noise in electron density maps .
Q. What methodological considerations are critical when using DPPA as a nitrogen-protecting group in bicyclobutane synthesis?
DPPA’s mild deprotection conditions (weak acids) make it suitable for sensitive substrates. Key considerations include:
- Steric effects : Bulky aldehydes may require elevated temperatures (80–100°C) for efficient imine formation.
- Catalyst selection : TiCl₄ improves electrophilicity but must be rigorously dried to prevent hydrolysis.
- Yield optimization : Chromatographic purification under nitrogen mitigates oxidation, addressing instability issues noted in .
Table 2: Yield Comparison for DPPA-Mediated Imine Synthesis ()
Substrate | Catalyst | Yield (%) | Notes |
---|---|---|---|
Non-enolizable aldehyde | TiCl₄ | 65–75 | Optimal for steric bulk |
Enolizable aldehyde | BF₃·Et₂O | <30 | Side reactions observed |
Q. How can researchers address reproducibility challenges in DPPA-based coordination chemistry experiments?
Reproducibility issues often stem from subtle variations in ligand purity or crystallization conditions. Mitigation strategies include:
- Strict moisture control : Use gloveboxes for metal-ligand mixing.
- High-throughput screening : Test multiple solvent systems (e.g., DMF vs. acetonitrile) to identify ideal crystallization conditions.
- EPR spectroscopy : Monitor radical intermediates in redox-active complexes to detect unintended side reactions .
Q. Methodological Guidelines
- Data Reporting : Follow journal guidelines () to avoid duplicating tables/figures in text. For crystallography, include CIF files as supplementary data.
- Ethical Replication : Document all synthetic steps (e.g., drying times, filtration methods) to enable independent verification ().
- Conflict Resolution : When structural data conflicts with theoretical models, prioritize peer-reviewed crystallographic studies over computational predictions unless supported by mutli-method validation ( ).
Properties
IUPAC Name |
[amino(phenyl)phosphoryl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357449 | |
Record name | Diphenylphosphinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5994-87-6 | |
Record name | Diphenylphosphinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylphosphinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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